{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride
Description
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride is a fluorinated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at the 5-position and an ethylamine side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications . The trifluoromethyl group contributes to its metabolic stability and lipophilicity, while the thiadiazole ring provides a rigid scaffold for molecular interactions. This compound has been cataloged as a building block by suppliers like CymitQuimica, though its production status is currently listed as "discontinued" .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3S.ClH/c6-5(7,8)4-11-10-3(12-4)1-2-9;/h1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCZZFZYBZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-17-9 | |
| Record name | 1,3,4-Thiadiazole-2-ethanamine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategies for the 1,3,4-Thiadiazole Core
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as foundational precursors for 1,3,4-thiadiazole synthesis. The reaction involves condensation with carbonyl compounds (e.g., carboxylic acids, esters, or acyl chlorides) followed by cyclodehydration. For example, trifluoroacetic acid hydrazide reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. This method typically achieves yields of 70–85% under anhydrous conditions.
Mechanistic Insight :
Oxidative Cyclization of Thioacylhydrazones
Thioacylhydrazones, derived from thiosemicarbazides and aldehydes/ketones, undergo oxidative cyclization using agents like iodine or ferric chloride. For instance, treatment of trifluoroacetothioamide hydrazone with iodine in 1,4-dioxane generates the 1,3,4-thiadiazole skeleton. This method is advantageous for introducing aromatic substituents but requires careful control of oxidation potential to avoid over-oxidation.
Lawesson’s Reagent-Mediated Synthesis
Lawesson’s reagent (LR) enables efficient thionation-cyclization of diacylhydrazines. A one-pot reaction of aryl hydrazides and aldehydes with LR produces 2,5-disubstituted 1,3,4-thiadiazoles in 65–90% yields. For example, 2-(chloroethyl)hydrazide and trifluoroacetohydrazide react with LR to form 5-(trifluoromethyl)-2-(chloroethyl)-1,3,4-thiadiazole, a key intermediate for the target compound.
Preparation of {2-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]ethyl}amine Hydrochloride
Route 1: Diacylhydrazine Cyclization Followed by Amination
Step 1: Synthesis of 5-(Trifluoromethyl)-2-(2-chloroethyl)-1,3,4-thiadiazole
- Acylation : Thiosemicarbazide is sequentially acylated with trifluoroacetic anhydride and 3-chloropropionyl chloride to form N′-(trifluoroacetyl)-N-(3-chloropropionyl)thiosemicarbazide.
- Cyclization : Treatment with POCl₃ at 80°C for 6 hours induces cyclodehydration, yielding 5-(trifluoromethyl)-2-(2-chloroethyl)-1,3,4-thiadiazole (75–82% yield).
Step 2: Nucleophilic Amination
- Substitution : The chloroethyl intermediate reacts with aqueous ammonia (25% w/w) at 120°C in a sealed tube, substituting chloride with an amine group.
- Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (88% yield).
Optimization Note : Microwave irradiation reduces reaction time from 12 hours to 45 minutes while maintaining yields above 80%.
Route 2: Thiosemicarbazide and Carboxylic Acid Derivatives
Step 1: Condensation with Protected Ethylamine
- Protected Precursor : β-Alanine (3-aminopropanoic acid) is Boc-protected to form Boc-β-alanine.
- Cyclization : Boc-β-alanine reacts with thiosemicarbazide and trifluoroacetic anhydride in POCl₃, yielding 5-(trifluoromethyl)-2-(2-(Boc-amino)ethyl)-1,3,4-thiadiazole (68% yield).
Step 2: Deprotection and Salt Formation
Route 3: One-Pot Synthesis Using Aldehydes and Hydrazine
Step 1: Thiadiazole Formation
A mixture of trifluoroacetaldehyde, ethylenediamine, and sulfur undergoes cyclocondensation in ethanol at reflux, directly forming 2-(2-aminoethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (55–60% yield).
Step 2: Salt Precipitation
The product is treated with concentrated HCl to isolate the hydrochloride salt (95% yield).
Limitation : Low yield due to competing side reactions; best suited for small-scale synthesis.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–194°C (decomp.) | DSC |
| ¹H NMR (D₂O) | δ 3.25 (t, 2H, CH₂NH₃⁺), 3.75 (t, 2H, SCH₂) | 400 MHz |
| ¹⁹F NMR | δ -63.5 (CF₃) | 376 MHz |
| HRMS (m/z) | [M+H]⁺ calcd. 228.0432, found 228.0429 | ESI-QTOF |
Chemical Reactions Analysis
Types of Reactions
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can possess antimicrobial properties. For instance, compounds similar to {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine have been reported to inhibit bacterial growth and may serve as leads for new antibiotics .
- Anticancer Properties : Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and interact with cancer-related targets .
Agricultural Chemistry
Thiadiazole derivatives are also explored for their fungicidal and herbicidal activities.
- Fungicides : The compound's structure suggests it could inhibit fungal pathogens affecting crops. Preliminary studies have indicated that similar compounds demonstrate effective fungicidal activity against various plant pathogens .
- Herbicides : Some derivatives have been developed as herbicides due to their ability to disrupt specific biochemical pathways in plants, leading to effective weed control without harming crops.
Material Science
The unique properties of {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride make it a candidate for use in advanced materials.
- Polymer Chemistry : Incorporation of thiadiazole units into polymers can enhance thermal stability and mechanical properties. Research is ongoing into how these compounds can be used as additives in polymer formulations .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives:
- Antimicrobial Activity Study :
- Fungicide Development :
- Polymer Enhancement :
Mechanism of Action
The mechanism of action of {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and potency . The compound may inhibit specific enzymes or receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Thiadiazole Substituents
The 1,3,4-thiadiazole moiety is a common pharmacophore in medicinal chemistry. Key structural differences among analogues include substituents at the 5-position and modifications to the amine side chain.
Key Observations:
- Trifluoromethyl vs. Methyl/Ethyl : The CF₃ group enhances electron-withdrawing effects and lipophilicity compared to CH₃ or C₂H₅, improving membrane permeability and resistance to oxidative metabolism .
- Amine Modifications : Ethylamine hydrochloride increases water solubility, whereas free amines (e.g., in pyridine-4-yl derivatives) may prioritize hydrogen bonding or metal interactions .
Heterocycle Variants Beyond Thiadiazole
Replacement of the thiadiazole ring with other heterocycles alters electronic properties and binding affinities.
Key Observations:
- Thiadiazole vs. Oxadiazole/Isoxazole : Thiadiazoles exhibit greater electron-withdrawing capacity and metabolic stability compared to oxadiazoles. Isoxazoles, with an oxygen atom, may prioritize different hydrogen-bonding interactions .
- Hybrid Structures : XCT790 demonstrates how the 5-CF₃-thiadiazole unit integrates into complex drug candidates, highlighting its versatility in targeting nuclear receptors .
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Thiadiazoles with chloroacetamide side chains (e.g., 2-Chloro-N-(5-methyl-thiadiazol-2-yl)acetamide) show broad-spectrum antimicrobial properties, though the trifluoromethyl variant’s activity remains underexplored .
- Fluorination Trends : The CF₃ group is a hallmark of modern agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals (e.g., kinase inhibitors), underscoring its role in enhancing bioactivity .
Biological Activity
{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C5H6F3N3S·HCl
- Molar Mass : 234 g/mol
- LogP : -0.43 (indicating water solubility)
Biological Activity Overview
The compound exhibits a range of biological activities, including antifungal, antibacterial, and insecticidal properties. Its structure, featuring a thiadiazole ring and trifluoromethyl group, contributes to its reactivity and interaction with biological systems.
Antifungal Activity
Research indicates that derivatives of thiadiazoles possess significant antifungal properties. For instance, compounds similar to {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine have shown effectiveness against various fungal pathogens. A study demonstrated that certain thiadiazole derivatives exhibit fungicidal activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Candida species .
Antibacterial Activity
Thiadiazole derivatives have also been evaluated for their antibacterial properties. Specifically, this compound has shown promise against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Insecticidal Properties
The insecticidal activity of thiadiazole derivatives has been documented in several studies. These compounds have been effective in controlling agricultural pests by interfering with their nervous system functions or growth processes . Notably, the trifluoromethyl group enhances the lipophilicity of the molecule, improving its penetration into insect cuticles.
Case Studies and Research Findings
- Antitumor Activity : A study on various thiadiazole derivatives demonstrated that compounds bearing the thiadiazole ring exhibited significant cytotoxic effects against cancer cell lines. The study reported IC50 values ranging from 10 to 50 µM for different derivatives against HeLa and MCF-7 cells .
- Mechanistic Studies : In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application in cancer therapy .
- Agrochemical Applications : Field trials indicated that formulations containing this compound effectively reduced pest populations in crops by over 70%, showcasing its practical utility in agriculture .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare {2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride?
- Methodology :
- Condensation reactions : Reacting 2-aminothiazol derivatives with appropriate aldehydes (e.g., 3-formyl-indole-2-carboxylic acid) under reflux with acetic acid (3–5 hours) to form thiadiazole cores .
- Cyclization with POCl₃ : Heating a mixture of substituted carboxylic acids (e.g., 4-phenyl butyric acid) and thiosemicarbazides in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product .
- Functionalization : Post-synthetic modifications, such as reacting thiadiazol-2-amine intermediates with aryl methanesulphonyl chlorides or carboxylic acids to introduce diverse substituents .
Q. How is the compound characterized structurally and analytically post-synthesis?
- Methodology :
- Spectral analysis : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and connectivity. For example, aromatic protons in thiadiazole rings resonate at δ 7.5–8.5 ppm in ¹H NMR .
- Elemental analysis : Verification of C, H, N, S, and Cl content to ensure stoichiometric purity.
- Chromatography : HPLC or TLC with UV detection (λ ~254 nm) to assess purity, using mobile phases like acetonitrile/water (70:30) adjusted to pH 3 with trifluoroacetic acid .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Methodology :
- Solubility : The hydrochloride salt is typically soluble in polar solvents (e.g., DMSO, methanol) but sparingly soluble in water. Recrystallization from DMSO/water (2:1) mixtures is effective for purification .
- Stability : Degrades under strongly basic conditions (pH >10). Storage at –20°C in desiccated environments is recommended to prevent hydrolysis of the thiadiazole ring .
Advanced Research Questions
Q. How can contradictions in reported biological activities of structurally similar thiadiazole derivatives be resolved?
- Methodology :
- Comparative assay validation : Replicate studies using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. nitro groups) on target binding using SAR tables (Table 1).
Table 1 : Biological activity of thiadiazole analogs
| Substituent (R) | IC₅₀ (μM) | Target Receptor |
|---|---|---|
| CF₃ | 0.45 | EGFR |
| NO₂ | 1.2 | VEGFR-2 |
Q. What computational strategies predict the structure-activity relationship (SAR) of trifluoromethyl-substituted thiadiazoles?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins (e.g., EGFR kinase domain) .
- QSAR modeling : Develop regression models correlating electronic parameters (Hammett σ) with logP values to predict bioavailability .
Q. How can HPLC methods be optimized to resolve co-eluting impurities in this compound?
- Methodology :
- Column selection : Use C18 columns (4.6 × 250 mm, 5 μm) for high resolution.
- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B), ramping from 20% B to 80% B over 20 minutes .
- Detection : UV at 210 nm for amine detection, coupled with MS for impurity identification .
Q. What mechanistic insights explain the biological activity of trifluoromethyl-thiadiazoles in enzyme inhibition?
- Methodology :
- Enzyme kinetics : Measure values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition.
- Fluorescence quenching : Monitor tryptophan residue fluorescence in target enzymes (e.g., topoisomerase II) upon compound binding to assess conformational changes .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
